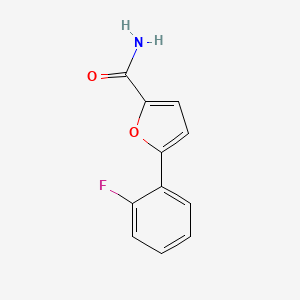

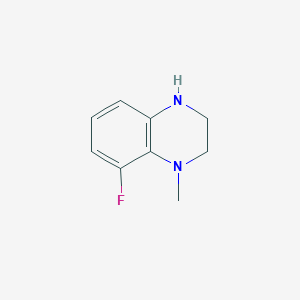

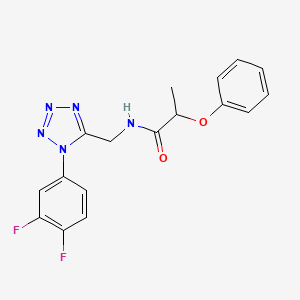

![molecular formula C18H18N2O B2432220 1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537009-33-9](/img/structure/B2432220.png)

1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological building blocks . The compound also contains an allyl group, which is a substituent with the structural formula H2C=CH−CH2R, where R represents the rest of the molecule .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios . Hydroxyl end-functionalized imidazole was initially prepared with 1-methylimidazole and then it was used to prepare allyl-derived imidazole monomers .

Molecular Structure Analysis

The molecular structure of “1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” would be expected to be planar due to the presence of the imidazole ring. The allyl group is likely to provide some degree of flexibility to the molecule .

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Properties

- Research on phthalocyanine derivatives, including those with benzimidazole units, has been conducted, revealing their photophysical and photochemical properties. These new phthalocyanines showed good singlet-oxygen generation capabilities in DMSO solutions, indicating potential applications in photochemistry and photophysics (Şen et al., 2018).

Structural and Biological Properties

- Computational investigations of N-heterocyclic carbene silver(I) and palladium(II) complexes, including benzimidazole derivatives, have revealed their structural properties and potential biological applications. The study indicates the biological and anti-cancer properties of these complexes (Sayın, 2018).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their corrosion inhibition properties. They have been shown to effectively inhibit corrosion in certain environments, suggesting their use in materials science and engineering (Ammal et al., 2018).

Copolymerization Studies

- Copolymers synthesized using methyl methacrylate (MMA) and imidazole monomers indicate potential applications in polymer science. These copolymers showed varying molecular weights and thermal stabilities, hinting at their applicability in material design (Yildiz et al., 2020).

Antitumor Activity

- Certain benzimidazole derivatives have been synthesized and tested for their antitumor activity, indicating potential applications in medicinal chemistry and pharmacology (Li et al., 2014).

Direcciones Futuras

Imidazole-containing polymers are used widely in various applications such as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems . This suggests that “1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” and similar compounds could have potential applications in these areas.

Propiedades

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFCHWKRACJYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

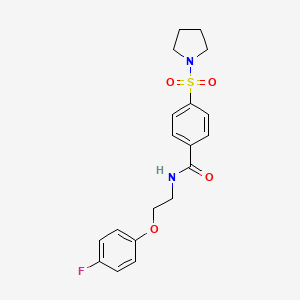

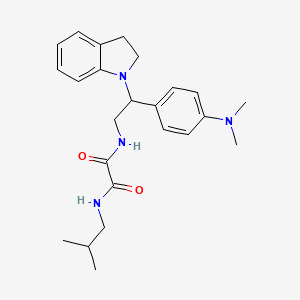

![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)

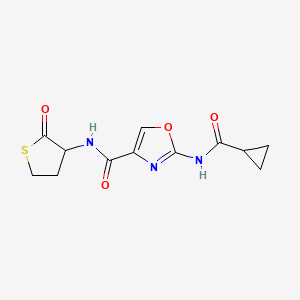

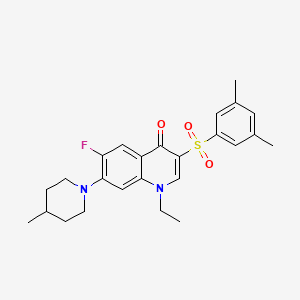

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)

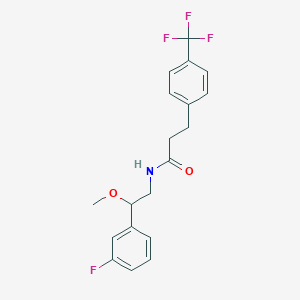

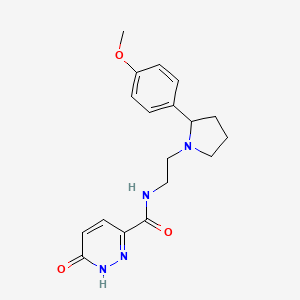

![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)

![1-(3-Hydroxypropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2432151.png)

![2-Cyclopropyl-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2432160.png)